molecular formula C14H10N2O5 B15075218 2-[(2-Nitrophenyl)carbamoyl]benzoic acid CAS No. 6307-12-6

2-[(2-Nitrophenyl)carbamoyl]benzoic acid

Katalognummer: B15075218
CAS-Nummer: 6307-12-6
Molekulargewicht: 286.24 g/mol
InChI-Schlüssel: ZBUFPOWZVYVWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10N2O5. It is known for its unique structure, which includes a nitrophenyl group and a carbamoyl group attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of phthalic anhydride with 2-nitroaniline. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2-Nitrophenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Hydroxy-4-nitroanilino)carbonyl]benzoic acid
  • N-(2-Methyl-4-nitrophenyl)phthalamic acid
  • [1,1’-Biphenyl]-2-carboxylic acid, 2’-nitro-
  • 2-[(2-Nitrophenyl)carbamoyl]nicotinic acid
  • 2-[(2-Nitrophenyl)thio]benzoic acid

Uniqueness

2-[(2-Nitrophenyl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

6307-12-6

Molekularformel

C14H10N2O5

Molekulargewicht

286.24 g/mol

IUPAC-Name

2-[(2-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10N2O5/c17-13(9-5-1-2-6-10(9)14(18)19)15-11-7-3-4-8-12(11)16(20)21/h1-8H,(H,15,17)(H,18,19)

InChI-Schlüssel

ZBUFPOWZVYVWNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.